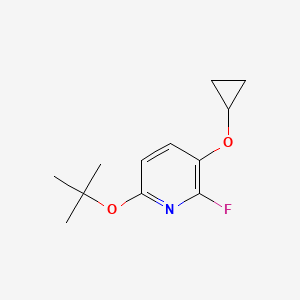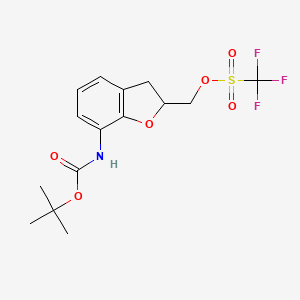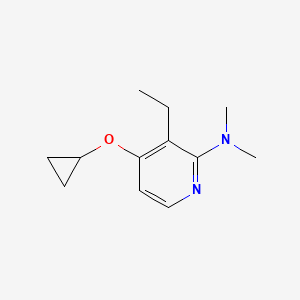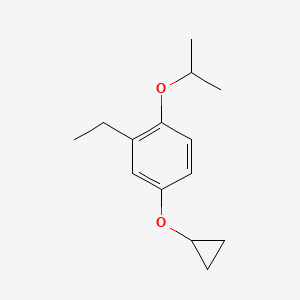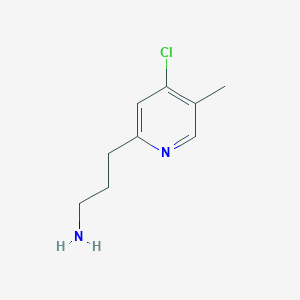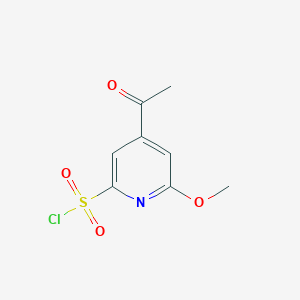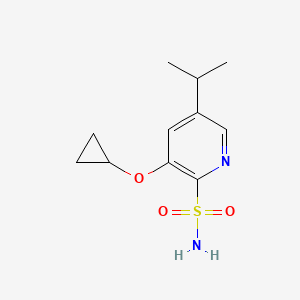
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is an organic compound with the molecular formula C11H16N2O3S It features a pyridine ring substituted with cyclopropoxy and isopropyl groups, as well as a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy and isopropyl groups, and the addition of the sulfonamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of high-throughput screening for reaction conditions and catalysts, as well as continuous flow chemistry techniques to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as a pharmaceutical agent.
Industry: It can be utilized in the development of agrochemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-4-isopropylpyridine-2-sulfonamide: Similar in structure but with a different substitution pattern on the pyridine ring.
Sulfonimidates: These compounds contain a sulfur-nitrogen bond and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropyl groups on the pyridine ring, along with the sulfonamide functional group, provides a distinct set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)8-5-10(16-9-3-4-9)11(13-6-8)17(12,14)15/h5-7,9H,3-4H2,1-2H3,(H2,12,14,15) |
Clé InChI |
YYVISWOHKSKTTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



